molecular formula C17H23NO4 B1197627 anisodamine

anisodamine

Número de catálogo: B1197627
Peso molecular: 305.4 g/mol
Clave InChI: WTQYWNWRJNXDEG-LEOABGAYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

anisodamine is a naturally occurring tropane alkaloid. It is a derivative of hyoscyamine, which is found in plants of the Solanaceae family, such as henbane (Hyoscyamus niger) and deadly nightshade (Atropa belladonna). This compound is known for its pharmacological properties, particularly its anticholinergic effects, which make it useful in various medical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of anisodamine typically involves the hydroxylation of hyoscyamine. One common method is the enzymatic conversion using hyoscyamine (6S)-dioxygenase, which catalyzes the hydroxylation of hyoscyamine to produce this compound . This reaction requires substrates such as L-hyoscyamine, 2-oxoglutarate, and molecular oxygen, and it produces this compound, succinate, and carbon dioxide as products .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express hyoscyamine (6S)-dioxygenase. This method allows for the large-scale production of the compound under controlled conditions, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

anisodamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to hyoscyamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hyoscyamine.

    Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Treatment of Shock

Mechanism and Efficacy
Anisodamine has been extensively studied for its role in treating different types of shock, including septic shock and hemorrhagic shock. The drug improves microcirculation and enhances blood flow by blocking muscarinic receptors, which reroutes acetylcholine to α7 nicotinic acetylcholine receptors. This mechanism activates the cholinergic anti-inflammatory pathway, contributing to its anti-shock effects .

Clinical Findings

  • In a study involving critically ill patients with septic shock, this compound significantly reduced mortality rates and improved survival compared to other vasoactive drugs .
  • Experimental models demonstrated that this compound effectively alleviated shock symptoms and increased survival rates across various animal models .

Prevention of Contrast-Induced Nephropathy

Clinical Application
this compound has shown promise in preventing contrast-induced nephropathy (CIN), a common complication following percutaneous coronary interventions (PCI). A meta-analysis of randomized controlled trials indicated that this compound administration was associated with a significant reduction in CIN incidence and improvements in renal function parameters such as serum creatinine levels and estimated glomerular filtration rate (eGFR) .

ParameterThis compound GroupControl GroupStatistical Significance
Incidence of CIN12%27%P=0.0003
Serum Creatinine at 48 hours-6.78 mg/dL-2.00 mg/dLP=0.0004
eGFR at 48 hours+4.70 mL/min-1.00 mL/minP=0.0006

Management of Allergic Reactions

Case Study: Kounis Syndrome
A notable case report documented an instance of Kounis syndrome induced by this compound, characterized by acute ST-segment elevation myocardial infarction due to allergic coronary vasospasm following its administration. This highlights the potential for this compound to trigger allergic reactions, necessitating awareness among healthcare providers regarding its use .

Other Therapeutic Uses

This compound has also been investigated for its efficacy in treating organophosphate poisoning and respiratory dysfunction. Its non-specific cholinergic antagonistic properties make it less potent than atropine but still valuable in managing these conditions .

Mecanismo De Acción

The mechanism of action of anisodamine involves its interaction with the cholinergic system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced gastrointestinal motility and decreased secretion of bodily fluids .

Comparación Con Compuestos Similares

Similar Compounds

    Hyoscyamine: The parent compound of anisodamine, known for its anticholinergic effects.

    Atropine: A racemic mixture of hyoscyamine, used for similar medical applications.

    Scopolamine: Another tropane alkaloid with similar pharmacological properties.

Uniqueness

This compound is unique due to its specific hydroxylation at the 6S position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its solubility, bioavailability, and interaction with biological targets, making it distinct from other tropane alkaloids .

Propiedades

Fórmula molecular

C17H23NO4

Peso molecular

305.4 g/mol

Nombre IUPAC

[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16+/m1/s1

Clave InChI

WTQYWNWRJNXDEG-LEOABGAYSA-N

SMILES isomérico

CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3

SMILES canónico

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Pictogramas

Irritant

Sinónimos

6-hydroxyhyoscyamine
anisodamine
anisodamine hydrobromide
racanisodamine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.